molecular formula C26H52NO6P B1264244 [(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1264244
M. Wt: 505.7 g/mol
InChI Key: KJUNGQXFZYMUOH-FKWLWHCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as 1-[(1Z,9Z)-octadecadienyl]-sn-glycero-3-phosphocholine, is a lysophospholipid. Lysophospholipids are a class of lipids that play crucial roles in cell membrane structure and function. This particular compound is characterized by the presence of an alkyl ether substituent and is involved in various biological processes .

Scientific Research Applications

[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid oxidation and reduction reactions.

    Biology: Plays a role in cell signaling and membrane dynamics.

    Medicine: Investigated for its potential as a biomarker for diseases like insulin resistance and type 2 diabetes.

    Industry: Used in the formulation of lipid-based drug delivery systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysophospholipids like [(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with fatty acids. The specific synthetic route for this compound involves the use of (1Z,9Z)-octadecadienyl alcohol and sn-glycero-3-phosphocholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of lysophospholipids often employs enzymatic methods for higher specificity and yield. Enzymes like phospholipase A2 are used to hydrolyze phosphatidylcholine, resulting in the formation of lysophosphatidylcholine. This method is preferred for its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .

Mechanism of Action

The mechanism of action of [(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes and signaling pathways. It acts as a signaling molecule by binding to specific receptors on the cell surface, triggering downstream signaling cascades. These pathways are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Lysophosphatidylcholine 181: Similar structure but with a single unsaturated bond.

    Lysophosphatidylcholine 180: Saturated version of the compound.

    Lysophosphatidylcholine 160: Shorter chain length with a saturated bond.

Uniqueness

[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific double bond configuration (1Z,9Z), which imparts distinct chemical and biological properties. This configuration affects its interaction with enzymes and receptors, making it a valuable compound for research .

Properties

Molecular Formula

C26H52NO6P

Molecular Weight

505.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,20,22,26,28H,5-11,14-19,21,23-25H2,1-4H3/b13-12-,22-20-/t26-/m1/s1

InChI Key

KJUNGQXFZYMUOH-FKWLWHCOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

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